2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid
Description
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid (C₁₁H₁₂O₄S; MW 256.27 g/mol) is a benzoic acid derivative featuring a thioether-linked 1-methoxy-1-oxopropan-2-yl group at the 2-position. The compound is commercially available (Catalog #sc-340505, Santa Cruz Biotechnology) and serves as a building block in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(1-methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-7(11(14)15-2)16-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQPVTWCPSPXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-1-methoxypropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromo-methoxypropanone, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their substituents:
Physicochemical Properties
- Solubility : The target compound’s methoxy-oxo group balances hydrophilicity and lipophilicity, whereas carboxymethyl analogs () are more water-soluble due to the carboxylic acid . Bulky substituents (e.g., ) reduce solubility .
- Acidity : The benzoic acid core (pKa ~2.5) dominates acidity. Substituents like nitro groups () further lower pKa via electron withdrawal .
- Crystallinity : Analogs with hydrogen-bonding motifs (e.g., ’s O–H⋯O dimers) exhibit stable crystal packing, critical for material science applications .
Research Implications
Biological Activity
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is a compound that has garnered interest in the fields of organic synthesis and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, applications in medicine, and comparative studies with similar compounds.
The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves a nucleophilic substitution reaction between 2-mercaptobenzoic acid and 2-bromo-1-methoxypropan-1-one under basic conditions. This process results in the formation of the compound through the attack of the sulfanyl group on the electrophilic carbon of the bromo-methoxypropanone.
The biological activity of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing various biochemical pathways. For instance, it has been noted to inhibit certain enzymes by binding to their active sites, thereby reducing their activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by inflammation .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it possesses activity against a range of bacterial strains, indicating its potential utility in developing new antimicrobial agents.
3. Enzyme Interaction Studies
In enzyme assays, 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has been shown to interact with proteolytic enzymes, enhancing the activity of pathways involved in protein degradation, such as the ubiquitin-proteasome pathway and autophagy . This interaction may have implications for aging and related diseases.
Comparative Studies
A comparative analysis with similar compounds reveals unique properties attributed to the sulfanyl group present in 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid. In contrast to derivatives like 2-[(1-Methoxy-1-oxopropan-2-yl)amino]benzoic acid and others, the sulfanyl derivative demonstrates distinct reactivity profiles and biological interactions that make it particularly valuable for specific applications in research and industry.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammatory disease, treatment with 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid resulted in a significant reduction in markers of inflammation compared to untreated controls. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing inflammatory cytokines and improving clinical symptoms .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a new therapeutic agent.
Q & A
Q. Table 1: Key Reaction Conditions for Sulfanyl Group Introduction
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Base | K₂CO₃ or DBU | |
| Catalyst | PEG-SO₃H (5 mol%) | |
| Temperature | 50–70°C | |
| Reaction Time | 4–12 hours |
Q. Table 2: Diagnostic NMR Peaks
| Functional Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Benzoic acid -COOH | 12.1 (broad) | 170–175 |
| Methoxy (-OCH₃) | 3.3–3.5 | 52–55 |
| Sulfanyl-CH(CH₃) | 1.3–1.5 (d) | 20–25 (CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
